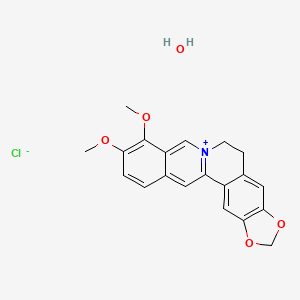

Berberine chloride hydrate

Descripción general

Descripción

Berberine chloride hydrate is a naturally occurring alkaloid derived from various plants such as Berberis, Coptis, and Hydrastis species . It has been used in traditional medicine for centuries and is known for its bright yellow color. This compound has gained significant attention in the scientific and medical communities due to its multifaceted therapeutic applications, including its potential to treat metabolic disorders, cardiovascular diseases, gastrointestinal infections, and certain forms of cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Berberine chloride hydrate can be synthesized through several methods. One common approach involves the extraction of berberine from plant sources followed by its conversion to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials. The isolated berberine is then reacted with hydrochloric acid to form berberine chloride, which is subsequently hydrated to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale extraction from plant sources, followed by purification and crystallization processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Análisis De Reacciones Químicas

Synthetic Routes and Structural Elucidation

Berberine chloride hydrate is synthesized via a multi-step process starting from pyrocatechol, involving:

-

Hofmann rearrangement to convert amines into isocyanates.

-

Chloromethylation to introduce chloromethyl groups.

-

Nucleophilic substitution for halogen replacement.

-

Hydrolysis , decarboxylation , and cyclization to form the final isoquinoline structure .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Hofmann rearrangement | Bromine, NaOH, H₂O | 32.5 | ¹H NMR, MS |

| Chloromethylation | HCl, formaldehyde | 45.2 | ¹³C NMR, MS |

| Cyclization | H₂SO₄, reflux | 28.7 | ¹H NMR, FTIR |

Hydrate Phase Transformations

BCl exhibits reversible solid-state interconversions between hydrate forms under thermal stress:

Table 2: Phase Transition Parameters

| Transition | Temperature Range (°C) | Analytical Methods |

|---|---|---|

| Tetrahydrate → Dihydrate | 30–49 | VT-PXRD, VT-FTIR |

| Dihydrate → Anhydrate | 70–87 | DSC, TGA |

These transitions are critical in pharmaceutical processing, as wet granulation at 25°C promotes tetrahydrate formation, while tray drying at 50°C reverts to dihydrate .

Complexation with Cyclodextrins

BCl forms 1:1 inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD), enhancing aqueous solubility by 4.5-fold at 20% HPβCD concentration .

Table 3: Complexation Parameters

| Parameter | HPβCD | RMβCD |

|---|---|---|

| Stability constant (Kₛ) | 412 M⁻¹ | 128 M⁻¹ |

| Complexation efficiency | 0.45 | 0.15 |

¹H NMR studies confirm electronic interactions between BCl’s aromatic protons and HPβCD’s hydrophobic cavity, evidenced by upfield shifts in proton resonances .

pH-Dependent Solubility and Stability

BCl demonstrates pH-sensitive solubility and stability:

-

Maximum solubility : 4.05 ± 0.09 mM in phosphate buffer (pH 7.0) at 25°C .

-

Stability : Retains >95% integrity after 6 months at pH 1.2–9.0 and 25–40°C .

Table 4: Solubility in Aqueous Buffers

| pH | Solubility (mM, 25°C) | Solubility (mM, 37°C) |

|---|---|---|

| 1.2 | 1.20 ± 0.03 | 1.45 ± 0.04 |

| 7.0 | 4.05 ± 0.09 | 3.78 ± 0.08 |

| 9.0 | 2.85 ± 0.06 | 2.60 ± 0.05 |

Ionic surfactants like sodium lauryl sulfate reduce solubility via hydrophobic interactions .

Antimicrobial Activity and Molecular Interactions

BCl inhibits Streptococcus mutans biofilm formation by:

Activity is pH-dependent, with enhanced efficacy in alkaline conditions (pH 8) due to improved structural stability .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Berberine chloride hydrate has demonstrated significant antimicrobial activity against various pathogens, making it a potential candidate for treating infections.

- Inhibition of Biofilm Formation: A recent study highlighted BH's effectiveness in inhibiting biofilm formation by Streptococcus mutans, a major contributor to dental caries. The study assessed BH's activity under varying pH conditions (acidic and alkaline), revealing that it significantly suppressed biofilm formation and lactic acid production at specific concentrations .

| pH Level | Concentration (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Acidic (5) | 64 | 70 |

| Neutral (7) | 64 | 85 |

| Alkaline (8) | 32 | 60 |

- Broad Spectrum Activity: BH exhibits antimicrobial effects against bacteria, viruses, and fungi. It has been shown to inhibit pathogens such as Candida albicans and Enterococcus faecalis, indicating its potential use in various clinical settings .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties, which can be leveraged in managing inflammatory diseases.

- Cytokine Inhibition: Studies have indicated that BH can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly useful in conditions like arthritis and inflammatory bowel disease .

Metabolic Regulation

Research has revealed that this compound plays a role in metabolic regulation, particularly concerning lipid metabolism.

- Cholesterol Excretion: Berberine is known to promote cholesterol excretion from the liver to bile, which can be beneficial in managing hyperlipidemia . A study involving oral administration of berberine demonstrated its ability to regulate cholesterol levels effectively.

Pharmacokinetics and Formulations

The pharmacokinetic properties of this compound are crucial for its therapeutic applications.

- Stability and Solubility: BH has been characterized for its physicochemical properties, showing stability across various pH levels and temperatures. Its solubility is significantly enhanced in the presence of hydroxypropyl-β-cyclodextrin (HPβCD), improving its bioavailability .

| Condition | Solubility (mM) |

|---|---|

| pH 7.0 at 25°C | 4.05 ± 0.09 |

| With 20% HPβCD | 18.23 |

- Formulation Development: Recent advancements have led to the development of topical formulations of BH for antimicrobial and anti-inflammatory applications, broadening its therapeutic scope .

Case Studies

Several clinical studies have explored the efficacy of this compound in treating various conditions:

- Giardiasis Treatment: A study involving children with giardiasis showed that oral administration of BH at a dose of 10 mg/kg for ten days produced results comparable to standard anti-infective treatments like metronidazole .

- Diarrheal Diseases: In patients suffering from acute diarrhea caused by enterotoxigenic Escherichia coli, BH demonstrated significant efficacy at a daily dose of 400 mg .

Mecanismo De Acción

The mechanism of action of berberine chloride hydrate is complex and involves multiple biochemical pathways. One of its primary actions is the activation of AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis . By activating AMPK, berberine enhances glucose uptake in muscle cells and improves insulin sensitivity, making it beneficial for individuals with type 2 diabetes . Additionally, this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress . It also modulates lipid metabolism, leading to lowered cholesterol and triglyceride levels .

Comparación Con Compuestos Similares

Berberine hydrochloride: A hydrochloride salt form of berberine, known for its improved bioavailability.

Dihydroberberine: A reduced form of berberine with enhanced bioavailability and efficacy.

Berberrubine: An oxidation product of berberine with distinct pharmacological properties.

Uniqueness: Berberine chloride hydrate is unique due to its multifaceted therapeutic applications and its ability to engage multiple biochemical pathways. Its activation of AMPK and modulation of lipid metabolism distinguish it from other similar compounds .

Actividad Biológica

Berberine chloride hydrate (BH) is a quaternary ammonium salt alkaloid derived from various plants, exhibiting a wide range of biological activities. Its pharmacological properties include antimicrobial, anti-inflammatory, and insulin-sensitizing effects, making it a subject of interest in various clinical and research settings. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, glucose metabolism regulation, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound, particularly against Streptococcus mutans, a major contributor to dental caries.

The inhibitory effect of BH on S. mutans biofilm formation was assessed under varying pH conditions. The findings indicate that BH effectively suppresses biofilm formation and reduces cariogenic virulence factors such as acid production and extracellular polysaccharide (EPS) synthesis. The effectiveness of BH was observed to be higher in alkaline conditions compared to acidic environments, suggesting that pH plays a crucial role in its antimicrobial efficacy.

- Key Findings :

Summary Table: Antimicrobial Efficacy Against S. mutans

| Condition | Concentration (µg/mL) | Lactic Acid Production | Biofilm Formation Inhibition |

|---|---|---|---|

| Acidic (pH 5) | 32 | Moderate Reduction | Low |

| 64 | Significant Reduction | Moderate | |

| Neutral (pH 7) | 32 | Significant Reduction | High |

| 64 | Very Significant Reduction | Very High | |

| Alkaline (pH 8) | 32 | Very Significant Reduction | Very High |

| 64 | Extremely Significant | Extremely High |

Regulation of Glucose Metabolism

This compound has also been studied for its effects on glucose metabolism, particularly in the context of type 2 diabetes.

Glucose Uptake Studies

In vitro studies demonstrated that BH significantly enhances glucose uptake in HepG2 cells compared to standard treatments such as metformin. The following results were noted:

- Glucose Uptake Enhancement :

Glycogen Synthesis

Long-term treatment with berberine resulted in a notable increase in glycogen synthesis in HepG2 cells:

- Glycogen Synthesis Increase :

- Berberine: 2.4-fold

- Metformin: 2-fold

This suggests that BH not only improves glucose uptake but also enhances glycogen storage, which is crucial for metabolic health .

Case Studies and Clinical Applications

Several clinical studies have explored the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rats showed that supplementation with BH improved mitochondrial biogenesis and overall metabolic health when combined with aerobic exercise .

- Oral Health : Clinical trials are underway to assess the effectiveness of BH as an adjunct therapy for preventing dental caries by targeting biofilm-forming bacteria .

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of berberine chloride hydrate in drug delivery?

A1: Research suggests that this compound holds promise as a component in smart drug delivery systems. For example, thermal-responsive composite fibers have been developed using this compound and shape memory polyurethane. [] These fibers exhibit controlled release properties influenced by factors like pH and temperature, potentially allowing for adjustable drug doses. []

Q2: How does the structure of this compound influence its stability and what are the implications for pharmaceutical formulation?

A2: this compound exists in different forms, including dihydrate and tetrahydrate, with varying stability under different conditions. [] For instance, wet granulation processes commonly used in tablet production can induce transformations between these forms, impacting the final product. [] This highlights the importance of carefully selecting excipients and controlling processing parameters to ensure the desired hydrate form and drug product stability.

Q3: What is the impact of pH on the antibacterial activity of this compound against Streptococcus mutans?

A3: Studies demonstrate that the pH of the environment significantly influences the effectiveness of this compound against Streptococcus mutans biofilm formation. [] While exhibiting inhibitory effects across a range of pH values, its potency is reduced under acidic conditions and enhanced under alkaline conditions. [] This pH dependency likely stems from the compound's nature as a quaternary ammonium salt alkaloid and its interaction with the bacterial cell wall.

Q4: Does this compound offer any benefits in the context of phototherapy for psoriasis?

A5: Research indicates that this compound exhibits both UV-A and UV-B blocking properties. [] When combined with another natural compound, quercetin hydrate, it forms a mixture with potential for topical cream formulations in psoriasis phototherapy. [] Notably, this combination shows no significant cytotoxicity at low concentrations and exhibits comparable photostability to standard UV filters. []

Q5: Are there any studies investigating the combined effects of this compound supplementation and exercise on diabetic complications?

A6: Several studies have investigated this area. One study examined the impact of aerobic exercise combined with this compound on cardiac tissue in diabetic rats. [] Another explored the effects on liver enzymes and serum blood glucose in a similar model. [] Additionally, research has looked into the influence of this combination on the mitochondrial biogenesis of cardiac muscles in diabetic rats. [] These studies highlight the growing interest in exploring the potential synergistic effects of lifestyle interventions and this compound in managing diabetes-related complications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.